Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3, a methoxy group at position 6, and an ethyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .
Synthesis: The compound is typically synthesized via cyclization reactions. For example, ethyl 3-aminoimidazo[1,2-a]pyridine derivatives are often prepared by reacting aminopyridine precursors with α-bromo carbonyl compounds (e.g., ethyl 3-bromo-2-oxopropanoate) under refluxing ethanol conditions, followed by functionalization at position 6 . Methoxy group introduction may involve nucleophilic substitution or protection/deprotection strategies.
Applications: Derivatives of imidazo[1,2-a]pyridine-2-carboxylates are explored as anticancer agents, kinase inhibitors, and antimicrobial compounds. The methoxy and amino groups enhance solubility and hydrogen-bonding capacity, critical for target binding .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-11(15)9-10(12)14-6-7(16-2)4-5-8(14)13-9/h4-6H,3,12H2,1-2H3 |
InChI Key |
URHPDCMWCYQGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)OC)N |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate. One common approach involves the reaction of 2-aminopyridine with α-bromoacetophenone. Water, under microwave irradiation, has been found to be a suitable solvent, yielding 2-phenylimidazo[1,2-a]pyridine in 82% yield .
b. Industrial Production Methods: While specific industrial production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures efficient and cost-effective synthesis.
Chemical Reactions Analysis
Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Imidazo[1,2-a]Pyridine-2-Carboxylate Derivatives
Key Observations:
Methyl (CH₃): Increases lipophilicity but reduces polarity compared to methoxy . Bromo (Br): Introduces steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic pockets in enzymes . Amino (NH₂): Improves solubility and enables covalent modifications (e.g., Schiff base formation) .
Position 3 Amino Group: Critical for hydrogen bonding with kinase ATP-binding domains. Its absence (e.g., in PY-7098) diminishes inhibitory activity .
Computational and Spectroscopic Data
- NMR Analysis: Ethyl 3-amino-6-methyl derivatives (16b) show distinct aromatic proton signals (δ 7.62 ppm for H4; δ 6.62 ppm for H7), whereas bromo-substituted analogs (17a) display downfield shifts due to electron withdrawal .
- DFT Studies : Ethyl 6-bromo derivatives exhibit lower HOMO-LUMO gaps (4.2 eV) compared to methoxy analogs (4.8 eV), suggesting higher reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
